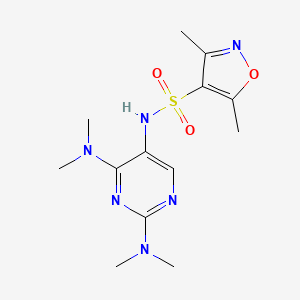
(2R)-2-(Oxan-3-yl)propan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-2-(Oxan-3-yl)propan-1-amine is a chemical compound that has been studied for its potential applications in scientific research. This compound is also known as (R)-3-Aminomethyltetrahydrofuran and has a chemical formula of C6H13NO. In
Mechanism of Action
The mechanism of action of (2R)-2-(Oxan-3-yl)propan-1-amine is not well understood. However, it has been reported that this compound can act as a nucleophile and can undergo reactions with various electrophiles. This property of (2R)-2-(Oxan-3-yl)propan-1-amine makes it a useful building block for the synthesis of bioactive compounds.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (2R)-2-(Oxan-3-yl)propan-1-amine have not been extensively studied. However, it has been reported that this compound can inhibit the activity of DPP-4, which is an enzyme that plays a role in glucose metabolism. DPP-4 inhibitors have been used in the treatment of type 2 diabetes and other metabolic disorders.
Advantages and Limitations for Lab Experiments
The advantages of (2R)-2-(Oxan-3-yl)propan-1-amine for lab experiments include its relatively simple synthesis method and its potential as a building block for the synthesis of bioactive compounds. However, the limitations of this compound include its limited availability and its lack of extensive studies on its biochemical and physiological effects.
Future Directions
There are several future directions for the study of (2R)-2-(Oxan-3-yl)propan-1-amine. One direction is the synthesis of new bioactive compounds using (2R)-2-(Oxan-3-yl)propan-1-amine as a building block. Another direction is the study of the biochemical and physiological effects of this compound in various biological systems. Additionally, the development of new synthesis methods for (2R)-2-(Oxan-3-yl)propan-1-amine could increase its availability and facilitate its use in scientific research.
Conclusion:
In conclusion, (2R)-2-(Oxan-3-yl)propan-1-amine is a chemical compound that has potential applications in scientific research. Its relatively simple synthesis method and potential as a building block for the synthesis of bioactive compounds make it a useful tool for researchers. However, further studies are needed to fully understand its biochemical and physiological effects, and to develop new synthesis methods for this compound.
Synthesis Methods
The synthesis of (2R)-2-(Oxan-3-yl)propan-1-amine involves the reaction of 3-chloropropan-1-ol with tetrahydrofuran in the presence of a base such as potassium carbonate. The resulting product is then treated with ammonia to yield (2R)-2-(Oxan-3-yl)propan-1-amine. This synthesis method has been reported in the literature and has been used in various scientific studies.
Scientific Research Applications
(2R)-2-(Oxan-3-yl)propan-1-amine has been studied for its potential applications in scientific research. This compound has been used as a building block for the synthesis of various bioactive compounds such as inhibitors of the enzyme dipeptidyl peptidase-4 (DPP-4). DPP-4 inhibitors have been used in the treatment of type 2 diabetes and other metabolic disorders. (2R)-2-(Oxan-3-yl)propan-1-amine has also been used in the synthesis of compounds that have potential anti-cancer activity.
properties
IUPAC Name |
(2R)-2-(oxan-3-yl)propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c1-7(5-9)8-3-2-4-10-6-8/h7-8H,2-6,9H2,1H3/t7-,8?/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMASEMXPVHULRJ-JAMMHHFISA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C1CCCOC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CN)C1CCCOC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-2-(Oxan-3-yl)propan-1-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-(4-(2-amino-2-oxoethoxy)-3-methoxyphenyl)-5-methyl-N-(o-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2745835.png)


![1-((1R,5S)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-cyclopropylethan-1-one](/img/structure/B2745841.png)




![5-methyl-12-oxo-N-(4-phenoxyphenyl)-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide](/img/structure/B2745847.png)




![N-(2-(4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2745855.png)